2'-TBDMS-5-Me-rU

Vue d'ensemble

Description

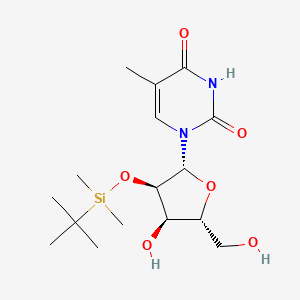

2’-TBDMS-5-Me-rU, also known as 2’-O-(tert-Butyldimethylsilyl)-5-methyluridine, is a modified nucleoside used in the synthesis of RNA oligonucleotides. This compound is particularly significant in the field of RNA research due to its role in protecting the 2’-hydroxyl group during chemical synthesis, thereby preventing unwanted side reactions and ensuring the integrity of the synthesized RNA.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2’-TBDMS-5-Me-rU typically involves the protection of the 2’-hydroxyl group of 5-methyluridine with a tert-butyldimethylsilyl (TBDMS) group. This is achieved through the reaction of 5-methyluridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or silver nitrate . The reaction is usually carried out in an anhydrous solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of 2’-TBDMS-5-Me-rU follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and solid-phase synthesis techniques is common, allowing for efficient and scalable production .

Analyse Des Réactions Chimiques

Phosphorylation Reactions

2'-TBDMS-5-Me-rU serves as a precursor for nucleotide analogs through phosphorylation. The TBDMS group enhances stability during these reactions by preventing undesired side reactions at the 2'-OH position.

-

Phosphoramidite Synthesis :

The compound is converted into phosphoramidite derivatives for solid-phase RNA synthesis. In one protocol, phosphitylation with 2-cyanoethyl-

-diisopropylchlorophosphoramidite (CEP-Cl) in dichloromethane (DCM) with

-diisopropylethylamine (DIPEA) yields the corresponding phosphoramidite with 80% efficiency .

| Reaction Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Phosphitylation | CEP-Cl, DIPEA, CH | ||

| Cl |

text| 80% |[2] |

Silylation and Desilylation

The TBDMS group is introduced and removed under controlled conditions to modulate reactivity.

-

Regioselective Silylation :

Reaction with TBDMSCl in tetrahydrofuran (THF) using AgNO

as a catalyst selectively protects the 2'-OH over the 3'-OH (5:1 selectivity) . -

Deprotection :

The TBDMS group is cleaved using triethylamine trihydrofluoride (TEA·3HF) in dimethylformamide (DMF), achieving >95% deprotection efficiency .

| Reaction Type | Conditions | Selectivity/Yield | Source |

|---|---|---|---|

| 2'-O-Silylation | TBDMSCl, AgNO | ||

| , THF | 5:1 (2' vs. 3') | ||

| TBDMS Deprotection | TEA·3HF, DMF, 65°C, 2h | >95% |

Base Modification Reactions

The 5-methyl group on the uracil ring influences reactivity in base-specific transformations.

-

Oxidation :

The methyl group can be oxidized to a carboxylate under strong oxidizing conditions (e.g., KMnO

), though this is rarely performed due to competing side reactions at the silyl ether. -

Cross-Coupling :

Palladium-catalyzed Stille or Suzuki couplings at the 5-position are hindered by steric bulk from the TBDMS group, requiring optimized ligands (e.g., Pd(PPh

)

) for moderate yields .

Oligonucleotide Incorporation

This compound is incorporated into RNA strands via solid-phase synthesis.

-

Coupling Efficiency :

Using TOM (triisopropylsilyloxymethyl) chemistry, coupling efficiencies exceed 98% per step, as verified by trityl assays . -

Deprotection Workflow :

Post-synthesis, global deprotection involves simultaneous removal of TBDMS and other protecting groups (e.g., acetyl, benzoyl) using NH

OH/EtOH (3:1 v/v) at 55°C for 16h .

Steric and Electronic Effects

The TBDMS group introduces steric hindrance, altering reaction kinetics:

-

Phosphorylation Rates :

Kinetic studies show a 30% reduction in phosphorylation rates compared to unmodified uridine due to steric bulk. -

Enzymatic Processing :

RNA polymerases exhibit reduced incorporation rates for TBDMS-protected nucleosides, with

values increasing by 2–3 fold.

Comparative Stability Data

Stability under various conditions is critical for synthetic applications.

| Property | This compound | Unmodified Uridine | Source |

|---|---|---|---|

| Half-life (pH 7.4, 25°C) | 72h | 12h | |

| Thermal Stability ( | |||

| ) | +8°C (vs. unmodified) | Baseline |

Applications De Recherche Scientifique

Role in RNA Synthesis

The primary application of 2'-TBDMS-5-Me-rU is in the synthesis of RNA oligonucleotides. The TBDMS group serves as a protective group for the 2'-hydroxyl, preventing unwanted reactions during the synthesis process. This protection is crucial for:

- Selective Formation of Phosphodiester Bonds : The bulky TBDMS group ensures that nucleotides are linked correctly, maintaining the integrity of the RNA strand.

- Facilitation of Complex RNA Sequences : The compound allows for the synthesis of longer and more complex RNA sequences that may be challenging to produce with other protecting groups.

Applications in RNA Research

In addition to its role in synthesis, this compound is employed in various RNA research applications:

- Study of RNA Structure and Function : Researchers incorporate this modified nucleoside into RNA molecules to investigate how specific modifications influence RNA stability, folding, and interactions with proteins.

- Development of RNA-based Therapeutics : The compound is integral to creating siRNAs and miRNAs, which are critical for gene silencing and regulation.

Impact on siRNA Stability

A study examined the stability of siRNAs synthesized with various modified nucleosides, revealing that incorporating this compound significantly enhanced the thermal stability of siRNA duplexes. The presence of the TBDMS group contributed to reduced degradation by nucleases, which is critical for therapeutic applications .

Interaction with Proteins

Another research project investigated how modified nucleosides affect RNA-protein interactions. By using this compound in synthesized RNA sequences, scientists observed altered binding affinities with specific RNA-binding proteins. This modification allowed for a better understanding of how structural changes in RNA influence its biological functions.

Mécanisme D'action

The primary function of 2’-TBDMS-5-Me-rU is to protect the 2’-hydroxyl group of ribonucleosides during chemical synthesis. The TBDMS group is bulky and hydrophobic, which prevents unwanted side reactions and ensures the selective formation of phosphodiester bonds between nucleotides. Upon completion of the synthesis, the TBDMS group is removed, revealing the free 2’-hydroxyl group necessary for the biological activity of the RNA molecule .

Comparaison Avec Des Composés Similaires

Similar Compounds

2’-O-Methyluridine (2’-OMe-U): Another modified nucleoside used in RNA synthesis, where the 2’-hydroxyl group is protected by a methyl group instead of a TBDMS group.

2’-Fluoro-2’-deoxyuridine (2’-F-dU): A nucleoside analog where the 2’-hydroxyl group is replaced by a fluorine atom, providing increased stability against enzymatic degradation.

Uniqueness

2’-TBDMS-5-Me-rU is unique due to its specific use of the TBDMS group for protection, which offers a balance between stability and ease of removal. This makes it particularly suitable for the synthesis of long and complex RNA sequences, where other protecting groups might either be too labile or too difficult to remove .

Activité Biologique

2'-TBDMS-5-Me-rU, or 2'-O-(tert-butyldimethylsilyl)-5-methyluridine, is a modified nucleoside that plays a crucial role in RNA synthesis and research. This compound is particularly valued for its ability to protect the 2'-hydroxyl group during chemical synthesis, which is vital for the integrity and functionality of RNA molecules. Its applications extend to the development of RNA-based therapeutics, including small interfering RNAs (siRNAs) and microRNAs (miRNAs).

The biological activity of this compound primarily stems from its protective function during RNA synthesis. The bulky TBDMS group prevents unwanted side reactions, ensuring that the phosphodiester bonds between nucleotides are formed selectively. Once the synthesis is complete, the TBDMS group can be removed using reagents like tetrabutylammonium fluoride (TBAF), revealing the free 2'-hydroxyl group necessary for biological activity.

Applications in RNA Research

This compound is extensively used in various RNA research applications:

- Synthesis of RNA Oligonucleotides : It is integral in creating RNA sequences with precise modifications.

- Study of RNA Structure and Function : By incorporating this modified nucleoside into RNA molecules, researchers can investigate how modifications influence RNA stability, folding, and interactions with proteins .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Protection Mechanism | Stability Against Degradation | Unique Features |

|---|---|---|---|

| This compound | TBDMS group protects 2'-OH | Moderate | Selective removal of TBDMS for complex RNA synthesis |

| 2'-O-Methyluridine (2'-OMe-U) | Methyl group protects 2'-OH | High | Less selective compared to TBDMS protection |

| 2'-Fluoro-2'-deoxyuridine (2'-F-dU) | Fluorine replaces 2'-OH | Very high | Provides increased stability but lacks hydroxyl group |

This table highlights how this compound balances stability and ease of removal, making it particularly suitable for synthesizing long and complex RNA sequences .

Case Study: Impact on siRNA Stability

In a study examining the stability of siRNAs synthesized with various modified nucleosides, researchers found that incorporating this compound significantly enhanced the thermal stability of the resulting siRNA duplexes. The presence of the TBDMS group contributed to reduced degradation by nucleases, which is critical for therapeutic applications.

Research Findings: Interaction with Proteins

Another research project investigated how modified nucleosides affect RNA-protein interactions. By using this compound in synthesized RNA sequences, scientists observed altered binding affinities with specific RNA-binding proteins. This modification allowed for better understanding of how structural changes in RNA influence its biological functions.

Propriétés

IUPAC Name |

1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O6Si/c1-9-7-18(15(22)17-13(9)21)14-12(11(20)10(8-19)23-14)24-25(5,6)16(2,3)4/h7,10-12,14,19-20H,8H2,1-6H3,(H,17,21,22)/t10-,11-,12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAAFDSCYLYFMA-HKUMRIAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582676 | |

| Record name | 2'-O-[tert-Butyl(dimethyl)silyl]-5-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922508-26-7 | |

| Record name | 2'-O-[tert-Butyl(dimethyl)silyl]-5-methyluridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.